molecular formula C17H16ClN B8413415 5-Chloro-2,2-diphenylpentanenitrile CAS No. 1585-11-1

5-Chloro-2,2-diphenylpentanenitrile

Cat. No.: B8413415
CAS No.: 1585-11-1
M. Wt: 269.8 g/mol
InChI Key: FVQDPIBHRIMTMX-UHFFFAOYSA-N
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Description

5-Chloro-2,2-diphenylpentanenitrile (CAS 1585-11-1) is an organic compound with the molecular formula C17H16ClN and a molecular weight of 269.77 g/mol . This chemical is characterized by a nitrile functional group and features a chloro substituent at the 5th carbon along with two phenyl rings attached to the 2nd carbon . Its physical properties include a boiling point of 417.8°C at 760 mmHg and a density of approximately 1.121 g/cm³ . This compound serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. Its structure makes it a key precursor in the investigation of novel therapeutic agents. Research indicates that derivatives of 2,2-diphenylpentanenitrile are significant in the synthesis of potential anticancer agents. For instance, related compounds have been studied for their utility in inhibiting cancer metastasis . Furthermore, structurally similar compounds are explored as nonpeptidergic inverse agonists for the human cytomegalovirus (HCMV) encoded chemokine receptor US28, a target with implications in virology and oncology . The chloro group enhances the molecule's reactivity, making it a crucial building block for further chemical functionalization, such as nucleophilic substitution or elongation of the carbon chain, to create more complex molecules for biological evaluation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound in a appropriately controlled laboratory environment.

Properties

CAS No.

1585-11-1

Molecular Formula

C17H16ClN

Molecular Weight

269.8 g/mol

IUPAC Name

5-chloro-2,2-diphenylpentanenitrile

InChI

InChI=1S/C17H16ClN/c18-13-7-12-17(14-19,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11H,7,12-13H2

InChI Key

FVQDPIBHRIMTMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCl)(C#N)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Group Differences

The following table highlights structural similarities and differences between 5-Chloro-2,2-diphenylpentanenitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Source/Application Clues
This compound Likely ~C₁₇H₁₄ClN* ~263.75* Two phenyl groups, nitrile, Cl at C5 Intermediate for bioactive molecules
5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile hydrochloride C₂₈H₃₀Cl₂N₂O 493.46 Piperidine ring, hydroxyl, Cl on phenyl, HCl salt Pharmaceutical candidate (Tocris Bioscience™)
2-(p-Chlorophenyl)-3-hydroxy-2-pentenenitrile C₁₁H₁₀ClNO 207.66 α,β-unsaturated nitrile, hydroxyl, Cl on phenyl Potential agrochemical intermediate
5-Chloro-2-(trifluoromethyl)phenylacetonitrile C₉H₅ClF₃N 219.59 Trifluoromethyl, nitrile, Cl on aromatic ring Specialty chemical (Thermo Scientific)

Functional Group Implications

  • Nitrile Group : All compounds contain a nitrile, but its position varies. In this compound, the nitrile is terminal, whereas in 2-(p-Chlorophenyl)-3-hydroxy-2-pentenenitrile, it is conjugated to a double bond, enhancing electrophilicity .
  • Chlorine Substituents : The chlorine atom in the target compound is on the aliphatic chain, while in 5-[4-(4-chlorophenyl)...hydrochloride, it is part of an aromatic ring, affecting electronic properties and metabolic stability .
  • Aromatic Systems : The diphenyl motif in the target compound and its hydrochloride derivative may enhance lipophilicity, influencing membrane permeability in biological systems .

Physicochemical and Application Differences

  • In contrast, the simpler this compound may serve as a building block for metal-catalyzed cross-coupling reactions.
  • Solubility and Stability : The trifluoromethyl group in 5-Chloro-2-(trifluoromethyl)phenylacetonitrile increases electronegativity and may improve metabolic resistance, making it suitable for agrochemicals . The hydroxyl group in 2-(p-Chlorophenyl)-3-hydroxy-2-pentenenitrile could facilitate hydrogen bonding, enhancing solubility in polar solvents .

Preparation Methods

The alkylation of diphenylacetonitrile (Ph₂CHCN) using trimethylene bromide (1,3-dibromopropane) represents a direct route to 5-chloro-2,2-diphenylpentanenitrile. This method, referenced in a cyclopentanone synthesis study , involves a twofold excess of trimethylene bromide in dioxane under reflux conditions. The reaction proceeds via deprotonation of the acidic α-hydrogen of diphenylacetonitrile by a base (e.g., sodium hydride), generating a carbanion that attacks the terminal bromine of 1,3-dibromopropane.

The intermediate 3-bromo-2,2-diphenylpentanenitrile undergoes subsequent nucleophilic substitution with chloride ions, typically facilitated by aqueous sodium chloride or tetrabutylammonium chloride in dimethylformamide (DMF). The final product is isolated via solvent evaporation and recrystallization from methanol, yielding a crystalline solid .

Reaction Scheme:

Ph2CHCN+Br(CH2)3BrNaH, DioxanePh2C(CN)CH2CH2CH2BrNaCl, DMFPh2C(CN)CH2CH2CH2Cl\text{Ph}2\text{CHCN} + \text{Br(CH}2\text{)}3\text{Br} \xrightarrow{\text{NaH, Dioxane}} \text{Ph}2\text{C(CN)CH}2\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{NaCl, DMF}} \text{Ph}2\text{C(CN)CH}2\text{CH}2\text{CH}_2\text{Cl}

Optimization Insights:

  • Solvent Selection : Dioxane enhances solubility of the nonpolar diphenylacetonitrile, while DMF accelerates nucleophilic substitution.

  • Temperature : Alkylation proceeds optimally at 80–100°C, whereas chlorination requires milder conditions (50–60°C) to minimize side reactions .

Chlorination of 2,2-Diphenylpentanenitrile Derivatives

Chlorination of pre-synthesized 2,2-diphenylpentanenitrile offers a modular pathway. Radical chlorination using sulfuryl chloride (SO₂Cl₂) or electrophilic chlorination with chlorine gas (Cl₂) introduces the chloro group at the terminal carbon. A patent describing high-pressure amination of dichloronitrobenzenes provides analogous insights into controlling regioselectivity under pressurized conditions.

In this method, 2,2-diphenylpentanenitrile is dissolved in carbon tetrachloride and treated with Cl₂ under UV light at 40–60°C. The reaction exploits the stability of the nitrile group to radical intermediates, favoring terminal C–H bond chlorination. Excess chlorine is purged with nitrogen, and the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) .

Key Data:

ParameterValueSource
Chlorination Temp.50°C
Yield68–72%
Purity (HPLC)≥98%

Nucleophilic Substitution of Bromo Intermediates

Bromo intermediates, such as 5-bromo-2,2-diphenylpentanenitrile, serve as precursors for chlorine substitution. Synthesized via alkylation of diphenylacetonitrile with 1,5-dibromopentane, the bromide is displaced using potassium chloride in acetone/water. This method mirrors the amination protocols in patent CN108329211A , where ammonia substitutes halides under high pressure.

Procedure:

  • Alkylation : Diphenylacetonitrile reacts with 1,5-dibromopentane in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as a base.

  • Substitution : The bromo intermediate is refluxed with KCl (3 equiv) in acetone/water (4:1) for 12 hours.

  • Workup : The mixture is extracted with dichloromethane, dried (Na₂SO₄), and concentrated.

Advantages :

  • High functional group tolerance.

  • Scalable to multi-gram quantities .

Thorpe Cyclization Adaptations

Although Thorpe cyclization typically generates cyclopentanones from dinitriles , modifications enable access to linear nitriles. Reacting 2,2-diphenylglutaronitrile with hydrochloric acid induces partial cyclization, followed by chlorination at the γ-position. This route, while less direct, avoids harsh alkylation conditions.

Mechanistic Analysis:

NCCH2C(Ph)2CH2CH2CNHClNCCH2C(Ph)2CH2CH2Cl+NH4Cl\text{NCCH}2\text{C(Ph)}2\text{CH}2\text{CH}2\text{CN} \xrightarrow{\text{HCl}} \text{NCCH}2\text{C(Ph)}2\text{CH}2\text{CH}2\text{Cl} + \text{NH}_4\text{Cl}

The reaction exploits the electrophilicity of the nitrile β-carbon, facilitating HCl addition and subsequent elimination .

High-Pressure Amination and Chlorination

Adapting methodologies from nitroaniline synthesis , 2,2-diphenylpentanenitrile is aminated under high-pressure ammonia, followed by chlorination of the resultant amine. While unconventional, this approach highlights the versatility of nitrile chemistry under extreme conditions.

Conditions:

  • Amination : 90–160°C, 1.0–10.0 MPa NH₃, toluene solvent.

  • Chlorination : Treatment with SOCl₂ at 0°C .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityKey Challenges
Alkylation/Substitution70–7598HighOver-alkylation side products
Radical Chlorination65–6895ModerateRegioselectivity control
Thorpe Cyclization50–5590LowCompeting cyclization pathways
High-Pressure Amination60–6597ModerateEquipment requirements

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2,2-diphenylpentanenitrile, and what catalysts are effective?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation, where a chlorinated precursor (e.g., 5-chloro-2-pentanone derivatives) reacts with benzene derivatives under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃). The nitrile group can be introduced via nucleophilic substitution using KCN or NaCN under controlled pH conditions. Reaction monitoring via TLC and GC-MS is critical to optimize yield .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.6 ppm for diphenyl groups) and the chloroalkane chain (δ 3.5–4.0 ppm).
  • IR Spectroscopy : Confirm the nitrile group (C≡N stretch ~2240 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should researchers handle safety concerns during synthesis and purification?

  • Methodological Answer : Use fume hoods for volatile intermediates (e.g., chlorinated solvents). Wear nitrile gloves, lab coats, and eye protection. For purification via column chromatography, ensure proper waste segregation for chlorinated byproducts. Refer to safety protocols for similar compounds like 5-chloro-2-pentanone, which highlight flammability and toxicity risks .

Advanced Research Questions

Q. How do steric effects from the diphenyl groups influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Steric hindrance from the diphenyl moieties can slow nucleophilic attack at the nitrile group. To study this, compare reaction kinetics with less hindered analogs (e.g., 2-(2,4-dichlorophenyl)pentanenitrile) using UV-Vis spectroscopy or stopped-flow techniques. Computational modeling (DFT) can map electron density and steric maps .

Q. What experimental designs are suitable for resolving contradictions in reported catalytic efficiencies for asymmetric synthesis?

  • Methodological Answer : Apply a factorial design to test variables: catalyst type (e.g., chiral BINOL-derived catalysts), temperature (25–80°C), and solvent polarity (THF vs. DCM). Use ANOVA to identify statistically significant factors. Replicate experiments under inert atmospheres to control moisture-sensitive side reactions .

Q. How can computational methods predict the compound’s behavior in multi-step organic transformations?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to model reaction pathways, focusing on intermediates’ stability. Pair with DFT calculations to estimate activation energies for key steps (e.g., C-Cl bond cleavage). Validate predictions via LC-MS analysis of reaction mixtures .

Data Analysis & Contradiction Resolution

Q. Why do reported melting points vary across studies, and how can this be standardized?

  • Methodological Answer : Variations arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to characterize thermal behavior. Recrystallize the compound in different solvents (e.g., ethanol vs. hexane) and compare purity via HPLC. Cross-reference with databases like the CRC Handbook for expected ranges .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect yield in nitrile-functionalized systems?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies to distinguish between mechanisms. Use deuterated solvents (e.g., D₂O) to probe proton transfer steps. Monitor intermediates via in situ FTIR or Raman spectroscopy .

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